N,N'-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine
Description
N2,N4-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their wide range of applications in various fields, including agriculture, medicine, and materials science
Properties
Molecular Formula |
C19H23N7O3 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-N,4-N-diethyl-6-[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H23N7O3/c1-3-20-17-22-18(21-4-2)24-19(23-17)29-16-11-10-15(25-26-16)28-13-12-27-14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3,(H2,20,21,22,23,24) |
InChI Key |
VSYMMWGOYMFQQL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCCOC3=CC=CC=C3)NCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N2,N4-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of cyanuric chloride with appropriate nucleophiles to introduce the desired substituents at the 2, 4, and 6 positions of the triazine ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at temperatures ranging from room temperature to reflux conditions .
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
N2,N4-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace the existing substituents. Common reagents for these reactions include sodium azide and thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
N2,N4-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2,N4-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N2,N4-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
The uniqueness of N2,N4-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
